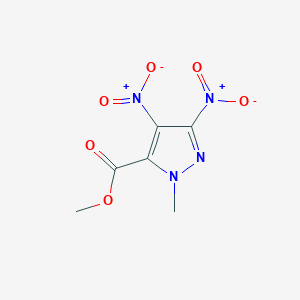

methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

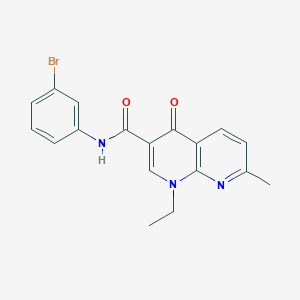

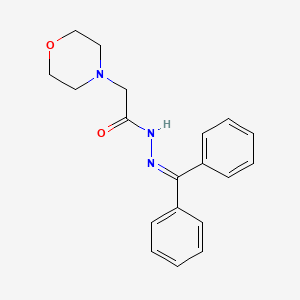

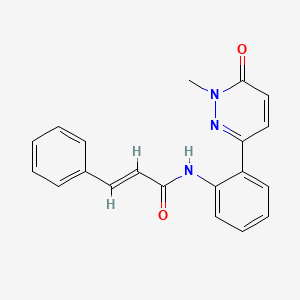

“Methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate” is a compound that likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of nitro groups (-NO2) and a carboxylate ester (-COOCH3) suggests that this compound could have interesting reactivity .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nitration (introduction of nitro groups) and esterification (formation of an ester). The exact synthesis would depend on the starting materials and specific conditions .Molecular Structure Analysis

The molecular structure would likely feature a pyrazole ring with nitro groups at the 3 and 4 positions, a methyl group at the 1 position, and a methyl ester at the 5 position .Chemical Reactions Analysis

The presence of nitro groups and a carboxylate ester suggests that this compound could participate in a variety of chemical reactions. The nitro groups could potentially be reduced to amines, and the ester could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of nitro groups could potentially make this compound quite reactive. The ester group could make it somewhat polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

One study focused on the structural and spectral analysis of pyrazole derivatives, highlighting their significance in understanding the physical and chemical properties of these compounds. The research conducted combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally related to methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate, showcasing its potential applications in material science and chemical synthesis (Viveka et al., 2016).

Synthesis and Coordination Polymers

Another research area involves the synthesis and structural diversity of coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These studies demonstrate the utility of pyrazole derivatives in developing new materials with potential applications in catalysis, molecular recognition, and optics (Cheng et al., 2017).

Synthesis and Reactivity

Research on the synthesis and reactivity of trinitropyrazole derivatives, including methods for obtaining such compounds and their reactions with various nucleophiles, highlights the versatility of pyrazole-based compounds in synthetic chemistry. These studies provide insights into the development of novel compounds with tailored properties for specific applications (Dalinger et al., 2013).

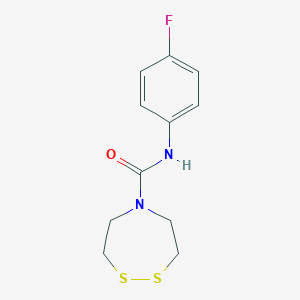

Corrosion Inhibition

Pyrazole derivatives have also been explored for their corrosion inhibition properties, showcasing their potential application in materials science and engineering. Research indicates that certain heterocyclic derivatives exhibit significant corrosion inhibition efficiency, demonstrating their utility in protecting metal surfaces in corrosive environments (Abdel Hameed et al., 2020).

Green Synthesis Approaches

The development of green and efficient synthetic methods for pyrazole derivatives, such as one-pot, multi-component reactions in water, aligns with the goals of sustainable chemistry by reducing the environmental impact of chemical synthesis. These studies not only highlight the synthetic versatility of pyrazole compounds but also their alignment with principles of green chemistry (Zonouz et al., 2012).

Wirkmechanismus

Target of Action

The primary targets of “methyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate” are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . .

Mode of Action

Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of “this compound” with its targets and the resulting changes.

Biochemical Pathways

Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Action Environment

Factors such as temperature can influence the stability and reactivity of a compound

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-methyl-4,5-dinitropyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O6/c1-8-4(6(11)16-2)3(9(12)13)5(7-8)10(14)15/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIUNJOYLGVTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)

![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)

![4-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2839282.png)

![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)

![N'-(2-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2839289.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)

![N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2839293.png)